5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine
Overview
Description
“5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine” is a chemical compound with the CAS Number: 1694836-50-4 . It has a molecular weight of 198.65 . The IUPAC name for this compound is 5-chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine .
Molecular Structure Analysis
The InChI code for “5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine” is 1S/C8H11ClN4/c9-6-7(10)11-5-12-8(6)13-3-1-2-4-13/h5H,1-4H2,(H2,10,11,12) . This code provides a specific textual identifier for the compound’s molecular structure .
Physical And Chemical Properties Analysis
“5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine” is a powder that is stored at room temperature .
Scientific Research Applications
Synthesis and Characterization
The compound 5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine has been involved in studies exploring the synthesis and characterization of stable betainic pyrimidinaminides. Schmidt (2002) described the nucleophilic substitution reactions leading to the formation of 6-amino substituted salts and 5-chloro-2,6-bis-(pyridinio)-pyrimidin-4-aminides, which are derived from reactions involving 4-(pyrrolidin-1-yl)pyridine on trichloropyrimidines, highlighting the influence of electronic or kinetic stabilizing effects based on the substitution pattern or reaction conditions (Schmidt, 2002).
Biological Evaluation
Research has also explored the biological evaluation of derivatives related to 5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine. Al-Haiza, Mostafa, and El-Kady (2003) synthesized new coumarin derivatives, including pyrimidino and pyrrolo derivatives, and tested their antimicrobial activity, showcasing the potential biological applications of such compounds (Al-Haiza, Mostafa, & El-Kady, 2003).
Chemical Reactions
Čikotienė et al. (2007) investigated the reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols, providing insights into the chemical behavior and potential applications of pyrimidines in synthesizing new compounds (Čikotienė, Pudziuvelyte, Brukštus, & Tumkevičius, 2007).
Advanced Synthesis Techniques
Research into the synthesis of novel pyrrollo[2,3-d]pyrimidine-4-amines by Hilmy (2002) highlighted methodologies for creating derivatives of 5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine, contributing to the development of new synthetic pathways and the exploration of their potential biological activities (Hilmy, 2002).
Safety And Hazards
Future Directions
While specific future directions for “5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine” are not available, pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding activity and unique mode of action . They are a hot topic in the pesticide field, and new compounds are being explored .
properties
IUPAC Name |
5-chloro-6-pyrrolidin-1-ylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4/c9-6-7(10)11-5-12-8(6)13-3-1-2-4-13/h5H,1-4H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWABFOYIRULEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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